molecular formula C20H16F3NO2 B4838479 N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide

N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide

Cat. No.: B4838479
M. Wt: 359.3 g/mol
InChI Key: XLZUTZBAQOEWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-915, is a novel compound that has been synthesized for the purpose of scientific research. It belongs to the class of small molecule drugs and has been found to have potential therapeutic effects on various neurological disorders.

Mechanism of Action

N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide acts by selectively blocking the GABA-A α5 receptor, which is expressed mainly in the hippocampus and cortex regions of the brain. This receptor is involved in the modulation of cognitive function and memory, and its blockade has been found to enhance cognitive performance and memory in animal models.
Biochemical and Physiological Effects:
This compound has been found to enhance cognitive performance and memory in animal models. It has also been found to have anxiolytic effects, reducing anxiety-like behavior in rodents. This compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has several advantages as a research tool, including its selectivity for the GABA-A α5 receptor, its good safety profile, and its potential therapeutic effects on various neurological disorders. However, there are also limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide. One area of interest is its potential therapeutic effects on Alzheimer's disease, as it has been found to improve cognitive performance and memory in animal models. Another area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to investigate the long-term effects and safety of this compound in humans.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been found to act as a selective antagonist of the GABA-A α5 receptor, which is involved in cognitive function and memory.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c1-12-9-13(2)11-14(10-12)24-19(25)18-8-7-17(26-18)15-5-3-4-6-16(15)20(21,22)23/h3-11H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZUTZBAQOEWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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